molecular formula C17H18BrNO B2886186 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol CAS No. 1232797-68-0

4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol

Cat. No.: B2886186
CAS No.: 1232797-68-0
M. Wt: 332.241
InChI Key: VJSSDWLXRPMBCT-UHFFFAOYSA-N
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Description

4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol is a brominated phenolic compound featuring a tetrahydronaphthalene (tetralin) moiety linked via an aminomethyl group. Its structure combines a bromophenol core with a partially saturated bicyclic system, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c18-14-8-9-17(20)13(10-14)11-19-16-7-3-5-12-4-1-2-6-15(12)16/h3,5,7-10,19-20H,1-2,4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSSDWLXRPMBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol typically involves the following steps:

  • Bromination: The starting material, 2-aminomethylphenol, undergoes bromination to introduce the bromine atom at the 4-position of the benzene ring.

  • Amination: The brominated compound is then subjected to amination with 5,6,7,8-tetrahydronaphthalen-1-amine under suitable reaction conditions, such as elevated temperature and pressure, to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The bromine atom can be reduced to form the corresponding bromide or hydrogen bromide.

  • Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Bromide salts and hydrogen bromide.

  • Substitution Products: Amides, esters, and other substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol exerts its effects involves its interaction with molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets. The amino group can participate in hydrogen bonding and ionic interactions, further enhancing its biological activity.

Comparison with Similar Compounds

Structural Analogs with Brominated Aromatic Systems

a. 6-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one ()

  • Structure: Contains a brominated chromenone core with a hydroxy group and dimethylaminophenyl substituent.
  • Synthesis : Prepared via a Claisen-Schmidt condensation, yielding 68% after recrystallization .
  • Key Differences: The chromenone scaffold differs from the tetralin system in the target compound, but both share bromine and phenolic hydroxy groups, suggesting similar reactivity in electrophilic substitutions.

b. 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one ()

  • Structure: Features a bromophenyl group attached to a chromenone ring with nitro and methylamino substituents.
  • Structural Insights: The chromenone’s envelope conformation and dihedral angles (e.g., 89.2° between chromenone and bromophenyl planes) highlight steric and electronic effects .

c. 7-Bromo-3,4-dihydronaphthalen-1(2H)-one ()

  • Structure: A brominated dihydronaphthalenone with a ketone group.
  • Similarity Score: 1.00 (exact match for dihydronaphthalenone core) .
  • Relevance : The saturated ring system and bromine position mirror the tetralin moiety in the target compound, suggesting comparable stability in synthetic applications.

Compounds with Tetralin or Aminophenol Motifs

a. (E)-4-Nitro-2-[(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol ()

  • Structure: Substitutes the target compound’s aminomethyl group with an imino group and adds a nitro substituent.
  • Research Focus : X-ray and quantum chemical studies reveal electronic properties (e.g., HOMO/LUMO energies) influenced by the nitro group’s electron-withdrawing effects .
  • Comparison: The nitro group may reduce basicity compared to the target compound’s amino linker, altering solubility and reactivity.

b. Naphthoquine Phosphate ()

  • Structure: Contains a tetralin-ol core with tert-butylamino and chloroquinolinyl groups.
  • Comparison: The tert-butylamino group in naphthoquine contrasts with the tetralin-amino group in the target compound, suggesting differences in bioavailability and target binding.

Brominated Fluorophenyl Derivatives ()

Compounds such as 1-(4-Bromo-2-fluorophenyl)ethanone (similarity score 0.85) and 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one (similarity score 0.98) highlight the impact of halogen and alkyl substituents:

  • Electron-Withdrawing Effects : Bromine and fluorine reduce electron density, affecting reactions like nucleophilic substitution .
  • Steric Effects : Methyl groups in 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one may hinder crystallization, contrasting with the target compound’s unsubstituted tetralin ring .

Data Table: Key Properties of Structural Analogs

Compound Name Core Structure Substituents Similarity Score Key Properties/Data Reference
6-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one Chromenone Br, OH, dimethylaminophenyl N/A Yield: 68%; HRMS: [M+H⁺] 316.9806
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one Chromenone Br, NO₂, methylamino N/A Dihedral angle: 89.2°; Puckering parameter: 0.228 Å
7-Bromo-3,4-dihydronaphthalen-1(2H)-one Dihydronaphthalenone Br 1.00 N/A (structural match)
(E)-4-Nitro-2-[(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol Phenol-tetralin NO₂, imino N/A Quantum chemical data (HOMO/LUMO)
1-(4-Bromo-2-fluorophenyl)ethanone Acetophenone Br, F 0.85 Reactivity in halogenation

Biological Activity

4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18BrN1O
  • Molecular Weight : 332.23 g/mol
  • CAS Number : 1232797-68-0
  • Purity : 98.0%

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that related phenolic compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and activation of caspases .

CompoundIC50 (µM)Mechanism of Action
Compound A1.61 ± 1.92Inhibition of Bcl-2
Compound B1.98 ± 1.22Caspase activation

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. The presence of bromine in the structure is believed to enhance its antimicrobial activity by acting on bacterial cell membranes . Studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in tumor cells through mitochondrial pathways.
  • Antioxidant Properties : The phenolic structure provides antioxidant capabilities that can protect cells from oxidative stress.

Study on Antitumor Effects

A study published in a peer-reviewed journal assessed the cytotoxic effects of various phenolic compounds on human cancer cell lines. The results indicated that derivatives similar to this compound significantly reduced cell viability in a dose-dependent manner .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of substituted phenols against multi-drug resistant bacteria. The findings highlighted that the incorporation of a bromine atom enhanced the antibacterial efficacy compared to non-brominated analogs .

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